ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
CAS No.: 1105231-22-8
VCID: VC8439855
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
![ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate - 1105231-22-8](/images/structure/VC8439855.png)
Description |
Ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is a complex organic compound that incorporates a pyrazolo[4,3-c]pyridine core, a piperazine ring, and an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which can be attributed to its structural components. General Synthesis Steps:
Pharmacological PotentialCompounds with similar structures have shown potential in various therapeutic areas, including antimicrobial activity and kinase inhibition. The presence of a pyrazolo[4,3-c]pyridine core suggests potential biological activity, but specific pharmacological data for this compound are not available. Potential Therapeutic Areas:
Data and Research FindingsWhile specific data on ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is not available, related compounds have demonstrated promising pharmacological profiles. Related Compounds:
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CAS No. | 1105231-22-8 | ||||||||||||
Product Name | ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate | ||||||||||||
Molecular Formula | C22H25N5O4 | ||||||||||||
Molecular Weight | 423.5 | ||||||||||||
IUPAC Name | ethyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate | ||||||||||||
Standard InChI | InChI=1S/C22H25N5O4/c1-3-31-19(28)15-25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3 | ||||||||||||
Standard InChIKey | RPYLZADHDBERLU-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | ||||||||||||
Canonical SMILES | CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | ||||||||||||
PubChem Compound | 44046516 | ||||||||||||
Last Modified | Aug 20 2023 |
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